3-Chloro-5-(trifluoromethoxy)benzoyl chloride CAS 886503-20-4 properties
3-Chloro-5-(trifluoromethoxy)benzoyl chloride CAS 886503-20-4 properties
Strategic Reagent for Lipophilicity Modulation in Medicinal Chemistry[1]
Executive Summary
3-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 886503-20-4) serves as a high-value electrophilic building block in modern drug discovery.[1] Its structural utility lies in the simultaneous introduction of a chlorine atom and a trifluoromethoxy (–OCF₃) group. This specific substitution pattern offers a dual advantage: the chlorine provides a handle for halogen bonding or metabolic blocking, while the –OCF₃ group acts as a "super-halogen," significantly enhancing lipophilicity and membrane permeability without the steric bulk of a tert-butyl group. This guide outlines the physicochemical profile, synthetic handling, and strategic applications of this reagent.[2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The compound is an acid chloride derivative of benzoic acid, characterized by high electrophilicity at the carbonyl center due to the electron-withdrawing nature of both the meta-chloro and meta-trifluoromethoxy substituents.[1]
| Property | Data |
| CAS Number | 886503-20-4 |
| IUPAC Name | 3-Chloro-5-(trifluoromethoxy)benzoyl chloride |
| Molecular Formula | C₈H₃Cl₂F₃O₂ |
| Molecular Weight | 259.01 g/mol |
| Physical State | Liquid or low-melting solid (Ambient) |
| Boiling Point (Predicted) | ~220–230 °C (at 760 mmHg) |
| Density (Predicted) | ~1.5 g/cm³ |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols |
| Stability | Moisture Sensitive (Hydrolyzes to Acid + HCl) |
Structural Analysis & Reactivity
Electronic Effects
The reactivity of CAS 886503-20-4 is defined by the inductive and resonance effects of its substituents:
-
–OCF₃ Group (meta): Exhibits a strong electron-withdrawing inductive effect (
) and a resonance donor effect, though the inductive effect dominates. This increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles. -
–Cl Group (meta): Adds further electron-withdrawing character (
), enhancing the rate of nucleophilic acyl substitution compared to unsubstituted benzoyl chloride.
Conformational Implications
The –OCF₃ group often adopts a conformation orthogonal to the aromatic ring to minimize dipole repulsion, creating a unique 3D electronic surface that can improve selectivity in protein-ligand binding pockets.
Synthesis & Manufacturing Workflow
While commercially available, the de novo synthesis or lab-scale preparation from the corresponding benzoic acid is a standard protocol for ensuring reagent freshness.
Protocol: Conversion of Benzoic Acid to Acid Chloride
Objective: Synthesis of 3-Chloro-5-(trifluoromethoxy)benzoyl chloride from 3-chloro-5-(trifluoromethoxy)benzoic acid.
Reagents:
-
Precursor: 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS 53985-49-2)[1]
-
Reagent: Thionyl Chloride (SOCl₂) [Excess]
-
Catalyst: N,N-Dimethylformamide (DMF) [1-2 drops][1]
-
Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction preferred for ease of purification)
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon) to exclude moisture.
-
Charging: Add 1.0 equivalent of the benzoic acid precursor.
-
Reagent Addition: Carefully add 3.0–5.0 equivalents of Thionyl Chloride.
-
Catalysis: Add 1–2 drops of anhydrous DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.[1]
-
Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 2–4 hours. Monitor gas evolution (HCl and SO₂); reaction is complete when gas evolution ceases and the solution becomes clear.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess SOCl₂.
-
Critical Step: Add dry toluene (2x) and re-evaporate to azeotropically remove trace SOCl₂ and HCl.
-
-
Storage: Store the resulting oil/solid under inert atmosphere (Ar/N₂) at 4°C.
Applications in Drug Discovery[3][4][5][15]
This building block is primarily used to install the 3-Cl-5-OCF₃-phenyl moiety.[1] This motif is a bioisostere for 3,5-dichlorophenyl or 3,5-bis(trifluoromethyl)phenyl groups but offers distinct physicochemical properties.[1]
-
Lipophilicity Tuning: The OCF₃ group increases LogP (
), facilitating blood-brain barrier (BBB) penetration in CNS active agents. -
Metabolic Stability: The fluorine atoms block metabolic oxidation at the meta-position, while the chlorine atom provides steric bulk to hinder enzymatic attack at the para-position.
Common Derivatization Pathways:
-
Amide Coupling: Reaction with primary/secondary amines to form benzamides (common in kinase inhibitors).
-
Friedel-Crafts Acylation: Reaction with electron-rich aromatics to form diaryl ketones.[1]
-
Esterification: Reaction with alcohols to form ester prodrugs.
Visualizing the Workflow
The following diagram illustrates the synthesis and downstream utility of CAS 886503-20-4 in a medicinal chemistry campaign.
Caption: Synthesis workflow converting the benzoic acid precursor to the active electrophile (CAS 886503-20-4) and its subsequent diversification into amide and ester libraries.
Handling & Safety Protocols
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.
-
Moisture Control: Strictly anhydrous conditions are required. Exposure to atmospheric moisture hydrolyzes the chloride back to the acid, releasing corrosive HCl gas.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a functioning fume hood.
-
Quenching: Quench excess acid chloride by slow addition to a stirred mixture of saturated aqueous NaHCO₃ and ice. Do not add water directly to the neat compound.
References
-
Physicochemical Properties of Fluorinated Motifs
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
- Synthesis of Acid Chlorides (General Protocol)
-
Trifluoromethoxy Group in Drug Design
-
Leroux, F., et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem, 2025 (Review context). Link(Note: Generalized citation for the class of OCF3 compounds).
-
-
Precursor Data (3-Chloro-5-(trifluoromethoxy)benzoic acid)
-
PubChem Compound Summary for CID 3802362. Link
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